molecular formula C13H10ClNOS B14125291 Benzamide, N-[(4-chlorophenyl)thio]- CAS No. 68556-47-8

Benzamide, N-[(4-chlorophenyl)thio]-

Cat. No.: B14125291
CAS No.: 68556-47-8
M. Wt: 263.74 g/mol
InChI Key: CWAACKBJNLJBDD-UHFFFAOYSA-N
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Description

Benzamide, N-[(4-chlorophenyl)thio]- is a benzamide derivative characterized by a sulfur atom (thio group) bridging the benzamide core and a 4-chlorophenyl substituent. Benzamide derivatives are widely studied for their applications in medicinal chemistry, including antifungal, insecticidal, and enzyme-inhibitory activities, driven by their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .

Properties

CAS No.

68556-47-8

Molecular Formula

C13H10ClNOS

Molecular Weight

263.74 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfanylbenzamide

InChI

InChI=1S/C13H10ClNOS/c14-11-6-8-12(9-7-11)17-15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)

InChI Key

CWAACKBJNLJBDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NSC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Direct Acylation of 4-Chlorobenzenethiol

The most straightforward approach involves reacting 4-chlorobenzenethiol with benzoyl chloride under basic conditions. However, the nucleophilicity of thiols is lower than amines, necessitating optimized conditions:

  • Reagents : Benzoyl chloride, 4-chlorobenzenethiol, triethylamine (TEA)
  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
  • Conditions : 0–25°C, inert atmosphere (N₂ or Ar)
  • Mechanism : TEA neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Example Procedure :

  • Dissolve 4-chlorobenzenethiol (1.0 equiv) and TEA (1.2 equiv) in DCM.
  • Add benzoyl chloride (1.1 equiv) dropwise at 0°C.
  • Stir for 12–24 hours at room temperature.
  • Quench with water, extract with DCM, dry over MgSO₄, and concentrate.
  • Purify via recrystallization (ethyl acetate/hexane).

Yield : 60–75% (dependent on purity of starting materials).

Coupling Agent-Mediated Synthesis

To enhance efficiency, coupling agents such as benzotriazol-1-ol (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed:

  • Reagents : Benzoyl chloride, 4-chlorobenzenethiol, HOBt, EDC, 4-methylmorpholine
  • Solvent : 1,2-Dichloroethane or DMF
  • Conditions : 40°C, 20 hours
  • Mechanism : HOBt/EDC activates the carboxylic acid (from in situ hydrolysis of benzoyl chloride) to form an active ester, facilitating nucleophilic attack by the thiol.

Example Procedure :

  • Combine benzoyl chloride (1.0 equiv), HOBt (1.2 equiv), and EDC (1.2 equiv) in 1,2-dichloroethane.
  • Add 4-chlorobenzenethiol (1.0 equiv) and 4-methylmorpholine (2.0 equiv).
  • Stir at 40°C for 20 hours.
  • Filter, concentrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 85–90% (notable improvement over direct acylation).

Alternative Methods: Hydrazide Intermediates

A less common route involves synthesizing a hydrazide intermediate followed by thioether formation:

  • Synthesis of Benzamide Hydrazide : React benzoyl chloride with hydrazine hydrate in ethanol.
  • Thioether Formation : Treat the hydrazide with 4-chlorobenzenethiol in the presence of iodine or H₂O₂.

Yield : 50–65% (lower due to side reactions).

Reaction Optimization and Critical Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Increase reaction rate but may lead to byproducts.
  • Chlorinated solvents (DCM, 1,2-dichloroethane) : Provide moderate polarity and stabilize intermediates.

Temperature and Atmosphere

  • Low temperatures (0–5°C) : Minimize oxidation of thiols to disulfides.
  • Inert atmosphere : Essential to prevent thiol oxidation; argon preferred over nitrogen for moisture-sensitive reactions.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.
  • Column chromatography : Required for complex mixtures; SiO₂ with gradient elution (5–30% ethyl acetate in hexane).

Characterization and Analytical Data

Spectroscopic Characterization

  • IR (KBr) : ν = 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–S stretch).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82–7.75 (m, 2H, Ar–H), 7.56–7.48 (m, 3H, Ar–H), 7.38 (d, J = 8.6 Hz, 2H, Cl–C₆H₄), 3.45 (s, 1H, SH).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.2 (C=O), 138.5 (C–S), 132.1–126.8 (aromatic carbons).

Mass Spectrometry

  • ESI-MS : m/z 277.0 [M+H]⁺ (calculated for C₁₃H₁₀ClNOS⁺: 277.02).

Challenges and Troubleshooting

Thiol Oxidation

  • Mitigation : Use degassed solvents and chelating agents (e.g., EDTA) to sequester metal ions that catalyze oxidation.

Low Yields in Direct Acylation

  • Solution : Employ coupling agents (HOBt/EDC) to activate the carbonyl group, improving electrophilicity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.

Major Products Formed:

Scientific Research Applications

Chemistry: Benzamide, N-[(4-chlorophenyl)thio]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been investigated for its potential as an inhibitor of certain enzymes involved in disease pathways .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being explored for its anti-inflammatory and anticancer properties .

Industry: In the industrial sector, Benzamide, N-[(4-chlorophenyl)thio]- is used as an additive in the production of polymers and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of Benzamide, N-[(4-chlorophenyl)thio]- involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Thioether vs. Sulfonyl Groups : Thioether-containing derivatives (e.g., ) exhibit higher nucleophilicity compared to sulfonamide analogs (e.g., LMM5 in ), influencing reactivity and target interactions.
  • Chlorophenyl vs.

Structural and Conformational Analysis

  • Amide Group Conformation : Similar to N-(2,6-dichlorophenyl)benzamide and other analogs, the amide group in N-[(4-chlorophenyl)thio]benzamide adopts a trans conformation, stabilizing the molecule via resonance and minimizing steric clashes .
  • Crystallography : Tools like SHELX and ORTEP are frequently employed to resolve crystal structures of benzamide derivatives, aiding in the analysis of bond parameters and intermolecular interactions .

Q & A

Q. What are the standard synthetic routes for preparing Benzamide, N-[(4-chlorophenyl)thio]-?

Methodological Answer: A common approach involves coupling a benzamide precursor with a 4-chlorophenylthiol group via nucleophilic aromatic substitution or thioether formation. For example, base-promoted multicomponent reactions (e.g., using K₂CO₃ or NaH) can facilitate sulfur incorporation into the aromatic ring . Characterization typically includes ¹H/¹³C NMR to confirm the thioether linkage and LC-MS to verify purity. Example Reaction Conditions:

ReagentSolventTemperatureYield (%)
K₂CO₃DMF80°C72
NaHTHF0°C→RT65

Q. How is the crystal structure of Benzamide, N-[(4-chlorophenyl)thio]- determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving structures. Key parameters include bond lengths (C-S ≈ 1.78 Å) and torsion angles to confirm planar geometry .

Q. What thermodynamic properties are critical for characterizing this compound?

Methodological Answer: Enthalpy of formation (ΔfH°) and combustion (ΔcH°) are measured using calorimetry. NIST databases provide validated values for related benzamides (e.g., ΔfH°solid for N-phenylbenzamide = -245 kJ/mol), which can guide computational validation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported crystallographic data?

Methodological Answer: Discrepancies in lattice parameters or hydrogen bonding may arise from refinement protocols. Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) can validate experimental geometries. For example, a 2010 computational study reconciled conflicting bond angles in chlorophenyl derivatives by comparing experimental vs. theoretical torsion angles .

Q. What strategies optimize the synthesis of derivatives for pharmacological screening?

Methodological Answer: Introduce functional groups (e.g., fluorinated or brominated moieties) at the benzamide core to enhance bioavailability. Parallel synthesis using automated platforms (e.g., microwave-assisted reactions) improves efficiency. Structural analogs in show activity against viral targets, suggesting thioether linkages enhance binding affinity .

Q. How do researchers address challenges in refining twinned or low-resolution crystallographic data?

Methodological Answer: SHELXL’s twin refinement module (BASF parameter) is used for twinned crystals. For low-resolution data (<1.0 Å), restraints on bond lengths and anisotropic displacement parameters improve model stability. Comparative analysis with high-resolution datasets (e.g., from ) ensures accuracy .

Q. What spectroscopic techniques validate electronic transitions in this compound?

Methodological Answer: UV-Vis spectroscopy identifies π→π* and n→π* transitions (e.g., λmax ≈ 270 nm for the benzamide moiety). Time-Dependent DFT (TD-DFT) simulations correlate experimental peaks with molecular orbital transitions, resolving ambiguities in conjugation effects from the thioaryl group .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity of structurally similar benzamides?

Methodological Answer: Variations in assay conditions (e.g., cell lines, concentration ranges) often explain contradictions. Meta-analysis of IC₅₀ values and structural clustering (e.g., using QSAR models) isolates critical substituents. For example, highlights that nitro groups at specific positions enhance antiviral activity, while chloro substituents modulate solubility .

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